molecular formula C10H16N2O3 B15334586 Ethyl 3-(1,5-Dimethyl-3-pyrazolyl)-3-hydroxypropanoate

Ethyl 3-(1,5-Dimethyl-3-pyrazolyl)-3-hydroxypropanoate

Cat. No.: B15334586
M. Wt: 212.25 g/mol
InChI Key: LUAUYXMTFBAQMV-UHFFFAOYSA-N
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Description

Ethyl 3-(1,5-Dimethyl-3-pyrazolyl)-3-hydroxypropanoate is an organic compound that features a pyrazole ring substituted with two methyl groups and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1,5-Dimethyl-3-pyrazolyl)-3-hydroxypropanoate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

    Substitution with Methyl Groups: The pyrazole ring is then methylated using methyl iodide in the presence of a base like potassium carbonate.

    Esterification: The final step involves the esterification of the pyrazole derivative with ethyl bromoacetate in the presence of a base such as sodium ethoxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1,5-Dimethyl-3-pyrazolyl)-3-hydroxypropanoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Major Products

    Oxidation: 3-(1,5-Dimethyl-3-pyrazolyl)-3-oxopropanoate.

    Reduction: Ethyl 3-(1,5-Dimethyl-3-pyrazolyl)-3-hydroxypropanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(1,5-Dimethyl-3-pyrazolyl)-3-hydroxypropanoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting pyrazole-containing drugs.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies investigating the biological activity of pyrazole derivatives.

    Industrial Applications: It may be used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(1,5-Dimethyl-3-pyrazolyl)-3-hydroxypropanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring is known to bind to various biological targets, influencing pathways involved in inflammation, cancer, and other diseases.

Comparison with Similar Compounds

Ethyl 3-(1,5-Dimethyl-3-pyrazolyl)-3-hydroxypropanoate can be compared with other pyrazole derivatives:

    Ethyl 3-(1,5-Dimethyl-3-pyrazolyl)-3-oxopropanoate: Similar structure but with a carbonyl group instead of a hydroxyl group.

    3-(1,5-Dimethyl-3-pyrazolyl)-5-methylisoxazole-4-carboxylic Acid: Contains an isoxazole ring instead of a propanoate group.

    1-[[(1,5-Dimethyl-3-pyrazolyl)-oxomethyl]amino]-3-(2-methoxyphenyl)thiourea: Features a thiourea group and a methoxyphenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

ethyl 3-(1,5-dimethylpyrazol-3-yl)-3-hydroxypropanoate

InChI

InChI=1S/C10H16N2O3/c1-4-15-10(14)6-9(13)8-5-7(2)12(3)11-8/h5,9,13H,4,6H2,1-3H3

InChI Key

LUAUYXMTFBAQMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=NN(C(=C1)C)C)O

Origin of Product

United States

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